5-Vinyluridine is a modified nucleoside that serves as a valuable tool in RNA research and applications. It is characterized by the presence of a vinyl group at the 5-position of the uridine base, which allows for its incorporation into RNA during transcription. This compound has gained attention due to its ability to facilitate various chemical reactions that enable the labeling and tracking of RNA in biological systems.
5-Vinyluridine is classified under nucleoside analogs, specifically as a pyrimidine nucleoside derivative. Its molecular formula is with a molecular weight of approximately 270.24 g/mol. The compound's CAS number is 55520-64-4, and it is commercially available from various suppliers for laboratory use .
The synthesis of 5-vinyluridine can be achieved through several methods, with the most notable being the Stille cross-coupling reaction. In this method, 5-iodouridine is reacted with vinyltributylstannane in the presence of a palladium catalyst, specifically tris-(dibenzylideneacetone)dipalladium(0) . This reaction effectively introduces the vinyl group at the 5-position of uridine.
In addition to this method, 5-vinyluridine triphosphate (VUTP) can be synthesized by phosphorylating 5-vinyluridine using phosphorus oxychloride and bis-tributylammonium pyrophosphate, which allows it to serve as an analog for uridine triphosphate in RNA polymerase reactions .
The structure of 5-vinyluridine consists of a uracil base linked to a ribose sugar, with a vinyl group substituent at the 5-position. The presence of this vinyl group allows for unique chemical reactivity not found in natural nucleotides. The compound appears as a white to off-white solid and is soluble in solvents such as dimethyl sulfoxide and methanol .
The spectroscopic properties include a maximum absorbance wavelength () of 288 nm with an extinction coefficient () of 8.5 L mmol cm in methanol .
5-Vinyluridine participates in various chemical reactions that exploit its vinyl group for bioconjugation purposes. Notably, it can undergo inverse electron demand Diels-Alder reactions with tetrazines, allowing for selective labeling of RNA transcripts . This reaction enables researchers to attach fluorescent or biotin labels to nascent RNA, facilitating detection via fluorescence microscopy or other imaging techniques.
Additionally, palladium-mediated oxidative Heck reactions have been employed to functionalize RNA labeled with 5-vinyluridine, demonstrating its versatility in chemical modifications .
The mechanism of action for 5-vinyluridine primarily involves its incorporation into RNA during transcription processes. Once incorporated, it provides a reactive site for subsequent chemical modifications through bioorthogonal reactions. For example, when exposed to tetrazines, the vinyl group reacts rapidly, allowing for efficient labeling without disrupting cellular functions .
This capability makes it particularly useful in studies requiring real-time tracking of RNA synthesis and dynamics within living cells .
5-Vinyluridine has numerous applications in molecular biology and biochemistry:
5-Vinyluridine (5-VUrd) is metabolically incorporated into nascent RNA through the pyrimidine salvage pathway, a conserved cellular mechanism that recovers nucleobases and nucleosides for nucleotide synthesis. In this pathway, exogenous 5-VUrd is transported into cells and phosphorylated by endogenous kinases:
The efficiency of 5-VUrd incorporation is comparable to natural uridine, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies revealing incorporation rates of ~0.86% in mammalian cells after 24-hour treatment. This exceeds incorporation rates of larger analogs like 5-ethynyluridine (5-EUrd), which shows only ~0.5% incorporation under identical conditions [2] [3]. The minimal steric perturbation of the vinyl group (–CH=CH₂) enables recognition by salvage pathway enzymes, unlike bulkier analogs that exhibit reduced kinase affinity [1] [6].
Chemical conjugation leverages the vinyl group’s reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine derivatives. This bioorthogonal ligation occurs rapidly (rate constants: 10⁻⁴–10⁻² M⁻¹s⁻¹) without copper catalysts, preserving RNA integrity. Critically, this distinguishes 5-VUrd from azide/alkyne-modified nucleosides requiring cytotoxic Cu(I) catalysts [2] [6].
Table 1: Incorporation Efficiency of Uridine Analogs
Nucleoside Analog | Incorporation Rate (%) | Primary Salvage Enzyme |
---|---|---|
5-Vinyluridine | 0.86 | Uridine kinase (UDK) |
5-Ethynyluridine | 0.50 | Uridine kinase (UDK) |
2-Vinyladenosine | 2.30 | Adenosine kinase |
4-Thiouridine | Variable* | Uridine kinase (UDK) |
*Variable due to concentration-dependent inhibition of rRNA synthesis [2] [3] [4].
Cell-selective RNA labeling is achieved by engineering the uracil phosphoribosyltransferase (UPRT) pathway, which converts uracil analogs directly to UMP. While mammalian cells lack functional UPRT, introducing an engineered UPRT enzyme enables cell-specific 5-vinyluracil (5-VU) utilization:
This system achieves >95% specificity in labeled cell populations, as demonstrated by flow cytometry of tetrazine-fluorophore conjugates bound to 5-VUrd-tagged RNA. The approach is extendable to dual orthogonal labeling by combining 5-VUrd with 2-vinyladenosine (2-VA), enabling simultaneous tracking of distinct RNA populations in co-cultures. Engineered adenosine kinase mutants selectively incorporate 2-VA without cross-reactivity to 5-VUrd [3] [6].
Table 2: Strategies for Cell-Type-Specific RNA Labeling
Engineered System | Substrate | Labeling Specificity | Orthogonal Pairing |
---|---|---|---|
TgUPRT-F130G mutant | 5-Vinyluracil | >95% | Compatible with 2-VA |
Adenosine kinase mutants | 2-Vinyladenosine | >90% | Compatible with 5-VU |
Endogenous kinases (control) | 4-Thiouridine | <10%* | Not applicable |
*Background from endogenous kinases reduces specificity [3] [6] [8].
5-VUrd’s utility in nascent RNA profiling stems from its superior biochemical properties relative to established analogs:
Cytotoxicity:
Mutation Profiling Compatibility:5-VUrd enables high-resolution mapping at single-nucleotide resolution via mutational profiling. After IEDDA conjugation with N-substituted maleimides (e.g., 4-bromophenylmaleimide), reverse transcription (RT) exhibits characteristic stops or misincorporations at modified sites:
In contrast, 4sU-dependent mutational profiling suffers from RT stops at non-canonical positions due to RNA degradation, while 5-EUrd requires azide conjugation that fragments RNA via Cu(I) oxidation [1] [4] [6].
RNA Integrity Preservation:
Table 3: Performance Comparison of Metabolic RNA Labeling Agents
Parameter | 5-Vinyluridine | 4-Thiouridine | 5-Ethynyluridine |
---|---|---|---|
Cytotoxicity Threshold | >100 µM | >50 µM | >10 µM |
RT Stop Efficiency | 80–95%* | 40–60% | 70–85%** |
RNA Degradation | <5% | 10–20% | 30–40% |
Bioorthogonal Chemistry | IEDDA (tetrazines) | Disulfide exchange | CuAAC/SPAAC |
With phenylmaleimide conjugates; *With azide conjugates under CuAAC [1] [2] [4].
Compounds Mentioned:5-Vinyluridine, 4-Thiouridine, 5-Ethynyluridine, 2-Vinyladenosine, 7-Deaza-vinyladenosine, 5-Vinylcytidine, 5-Vinyluracil, Uridine, Uracil, Maleimide-biotin, Tetrazine derivatives, 5-Fluorouracil.
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